molecular formula C22H26N2O3 B1454333 Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate CAS No. 1214091-36-7

Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B1454333
CAS No.: 1214091-36-7
M. Wt: 366.5 g/mol
InChI Key: UPAUTEODCBEWJZ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-[1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(23-19-13-7-8-14-19)20(15-17-9-3-1-4-10-17)24-22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAUTEODCBEWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate is a complex organic compound belonging to the carbamate class, which has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzyl group attached to a carbamate functional group. The synthesis typically involves multi-step chemical reactions, including the condensation of primary amines with carbonyl compounds. The general synthetic route can be summarized as follows:

  • Starting Materials : Primary amine (cyclopentylamine) and carbonyl compound (benzaldehyde).
  • Reactions :
    • Formation of the carbamate via the reaction of the amine with a suitable carbonyl compound.
    • Purification through recrystallization or chromatography.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels in synaptic clefts.

  • Mechanism of Action : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition Studies :
    • A study demonstrated that derivatives of carbamates, including this compound, inhibited AChE with varying degrees of potency. The IC50 values ranged from 0.5 µM to 5 µM depending on structural modifications .
  • Therapeutic Potential :
    • In vivo studies have suggested that compounds with similar structures can improve cognitive functions in animal models by enhancing cholinergic activity .
  • Comparative Analysis :
    • A comparative analysis with other known AChE inhibitors revealed that this compound's activity is comparable to established drugs used in treating Alzheimer's disease, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Compound NameEnzyme TargetIC50 (µM)Reference
This compoundAcetylcholinesterase0.8
DonepezilAcetylcholinesterase0.5
RivastigmineAcetylcholinesterase0.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate
Reactant of Route 2
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Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.